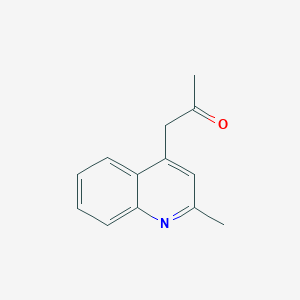
3-Methyl-1-phenylbutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-1-phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-phenylbutane-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Methyl-1-phenylbutane-1-ol+SOCl2→3-Methyl-1-phenylbutane-1-sulfonyl chloride+HCl+SO2
This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids or thiols.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-methyl-1-phenylbutane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-1-phenylbutane-1-sulfonic acid
- 3-Methyl-1-phenylbutane-1-sulfonamide
- 3-Methyl-1-phenylbutane-1-sulfonate ester
Uniqueness
3-Methyl-1-phenylbutane-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Unlike its sulfonic acid, sulfonamide, and sulfonate ester counterparts, the sulfonyl chloride group can be easily transformed into a wide range of functional groups, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H15ClO2S |
|---|---|
Peso molecular |
246.75 g/mol |
Nombre IUPAC |
3-methyl-1-phenylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Clave InChI |
OVPXXIXCFBOWLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=CC=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



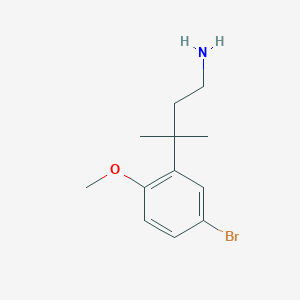

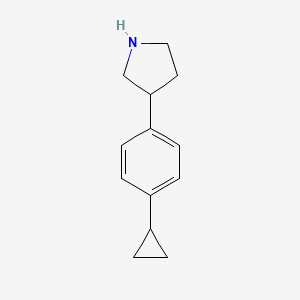
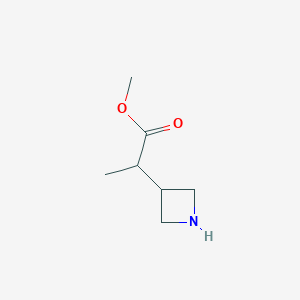
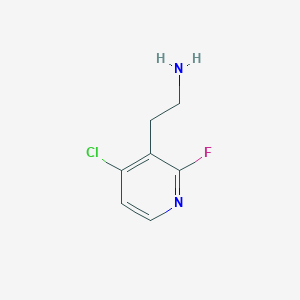


![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)

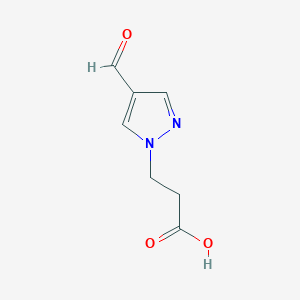
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
